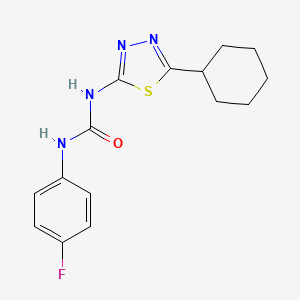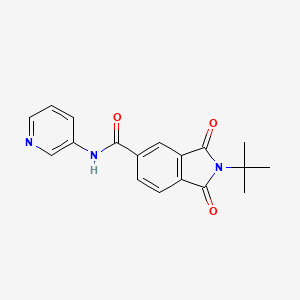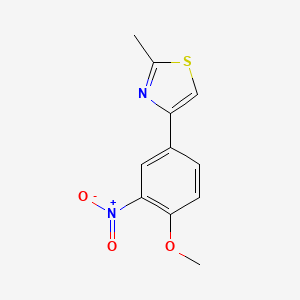![molecular formula C15H15F3N2O B5757531 4-[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]morpholine](/img/structure/B5757531.png)
4-[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]morpholine is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new drugs. This particular compound features a morpholine ring attached to a quinoline core, which is further substituted with a methyl group and a trifluoromethyl group.
Métodos De Preparación
The synthesis of 4-[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]morpholine typically involves multiple steps, starting with the preparation of the quinoline core. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . . The final step involves the nucleophilic substitution of the quinoline derivative with morpholine under basic conditions.
Análisis De Reacciones Químicas
4-[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Aplicaciones Científicas De Investigación
4-[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]morpholine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]morpholine involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological processes, such as topoisomerases and kinases, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
4-[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]morpholine can be compared with other quinoline derivatives, such as:
4-Hydroxy-7-(trifluoromethyl)quinoline: This compound also features a trifluoromethyl group but has a hydroxy group instead of a morpholine ring.
2-Methyl-4-quinolinol: Similar to the target compound but lacks the trifluoromethyl group and the morpholine ring.
7-(Trifluoromethyl)-4-quinolinol: Contains the trifluoromethyl group and a hydroxy group, making it structurally similar but functionally different.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Propiedades
IUPAC Name |
4-[2-methyl-7-(trifluoromethyl)quinolin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O/c1-10-8-14(20-4-6-21-7-5-20)12-3-2-11(15(16,17)18)9-13(12)19-10/h2-3,8-9H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYFYMMHEIVRKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzaldehyde [4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5757451.png)
![N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-3,4-dimethylbenzamide](/img/structure/B5757455.png)
![9-ethyl-2-(4-nitrophenyl)-9H-imidazo[1,2-a]benzimidazole](/img/structure/B5757460.png)

![N-{[(2-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5757470.png)
![N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B5757471.png)

![2-[(4-methylphenyl)sulfonyl]-N-phenylethanethioamide](/img/structure/B5757491.png)



![N-[(E)-(2-chlorophenyl)methylideneamino]methanesulfonamide](/img/structure/B5757514.png)


